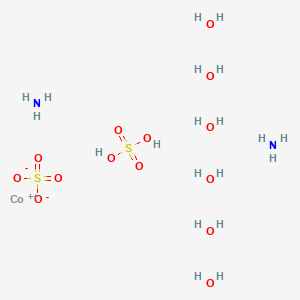

Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate

Description

Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate, commonly known as cobalt(II) sulfate hexahydrate, is an inorganic compound with the chemical formula CoSO₄·6H₂O. This compound is typically found as pink or red crystals and is highly soluble in water. It is widely used in various industrial applications, including the preparation of pigments and other cobalt salts .

Properties

Molecular Formula |

CoH20N2O14S2 |

|---|---|

Molecular Weight |

395.2 g/mol |

IUPAC Name |

azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate |

InChI |

InChI=1S/Co.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |

InChI Key |

YUWDLEMDFQMDIE-UHFFFAOYSA-L |

Canonical SMILES |

N.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Co+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) sulfate hexahydrate can be synthesized through the reaction of metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate with aqueous sulfuric acid. The general reaction is as follows: [ \text{Co} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{CoSO}_4·6\text{H}_2\text{O} + \text{H}_2 ] This reaction typically occurs at room temperature and results in the formation of cobalt(II) sulfate hexahydrate crystals .

Industrial Production Methods

In industrial settings, cobalt(II) sulfate hexahydrate is produced by treating crushed, partially refined cobalt ores with sulfuric acid. This process yields red-colored solutions containing cobalt sulfate, which are then crystallized to obtain the hexahydrate form .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:

Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.

Reduction: Cobalt(II) can be reduced to metallic cobalt using reducing agents such as hydrogen gas.

Substitution: Cobalt(II) sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.

Reduction: Hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used as reducing agents.

Substitution: Reactions with sodium chloride (NaCl) or potassium nitrate (KNO₃) can lead to the formation of cobalt(II) chloride or cobalt(II) nitrate, respectively.

Major Products

Oxidation: Cobalt(III) sulfate (Co₂(SO₄)₃)

Reduction: Metallic cobalt (Co)

Substitution: Cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂)

Scientific Research Applications

Cobalt(II) sulfate hexahydrate has numerous applications in scientific research:

Biology: Employed in the study of cobalt’s role in biological systems, including its function in vitamin B12 synthesis.

Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.

Industry: Utilized in the production of pigments, batteries, and electroplating processes.

Mechanism of Action

The mechanism of action of cobalt(II) sulfate hexahydrate involves its ability to release cobalt ions (Co²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and proteins, affecting their function. In biological systems, cobalt ions can mimic the behavior of other metal ions, such as iron, and participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

- Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

- Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

Uniqueness

Cobalt(II) sulfate hexahydrate is unique due to its specific chemical and physical properties, such as its pink or red crystalline appearance and high solubility in water. Additionally, cobalt ions have distinct biological roles and catalytic properties that differentiate them from other metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.